molecular formula C4H10N2 B1293552 2-Propanone, methylhydrazone CAS No. 5771-02-8

2-Propanone, methylhydrazone

Cat. No.: B1293552
CAS No.: 5771-02-8
M. Wt: 86.14 g/mol
InChI Key: JXSSEZYJBTUIGX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propanone, methylhydrazone can be synthesized through the reaction of acetone with methylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by acids or bases to increase the reaction rate. The general reaction is as follows:

CH3COCH3+CH3NHNH2CH3C(NHNHCH3)CH3+H2O\text{CH}_3\text{COCH}_3 + \text{CH}_3\text{NHNH}_2 \rightarrow \text{CH}_3\text{C(NHNHCH}_3)\text{CH}_3 + \text{H}_2\text{O} CH3​COCH3​+CH3​NHNH2​→CH3​C(NHNHCH3​)CH3​+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Propanone, methylhydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hydrazines or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Hydrazines, amines.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

2-Propanone, methylhydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, methylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can act as a nucleophile, participating in various biochemical reactions. The pathways involved include enzyme inhibition and nucleophilic addition reactions.

Comparison with Similar Compounds

2-Propanone, methylhydrazone can be compared with other hydrazone derivatives, such as:

    Acetone phenylhydrazone: Similar structure but with a phenyl group instead of a methyl group.

    Acetone semicarbazone: Contains a semicarbazide group instead of a methylhydrazine group.

    Benzaldehyde methylhydrazone: Derived from benzaldehyde instead of acetone.

Uniqueness: this compound is unique due to its simple structure and ease of synthesis. Its reactivity and ability to form stable complexes with metal ions make it valuable in various chemical and biochemical applications.

Properties

IUPAC Name

N-(propan-2-ylideneamino)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-4(2)6-5-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSSEZYJBTUIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206421
Record name 2-Propanone, methylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5771-02-8
Record name 2-Propanone, methylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005771028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, methylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, methylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, methylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propanone, methylhydrazone
Reactant of Route 2
2-Propanone, methylhydrazone

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